Spiro[3.5]nonan-2-amine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
spiro[3.5]nonan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-8-6-9(7-8)4-2-1-3-5-9;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHZFECHNKRQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Spiro 3.5 Nonan 2 Amine Hydrochloride and Its Congeners
Strategic Approaches to the Spiro[3.5]nonane Core
The construction of the spiro[3.5]nonane skeleton requires specialized synthetic strategies to overcome the inherent challenges of forming a spirocyclic system with a strained four-membered ring. Methodologies range from classical cyclization reactions to modern one-pot protocols, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
Cyclization Reactions for Spiro[3.5]nonane Construction
Cyclization reactions are fundamental to the formation of the spiro[3.5]nonane core, involving the formation of one or both of the constituent rings in a manner that establishes the spirocyclic junction. These can be broadly categorized into intramolecular and intermolecular strategies.
Intramolecular annulation involves the formation of a new ring onto a pre-existing cyclic structure. In the context of spiro[3.5]nonane synthesis, this typically involves a cyclohexane (B81311) derivative bearing a side chain that can cyclize to form the cyclobutane (B1203170) ring, or vice versa. One notable strategy involves the intramolecular conjugate addition of a γ-oxo-α-ester enolate to a vinyl sulfone. rsc.org While this method has been applied to various bicyclic systems, its stereochemical outcome can be highly dependent on the substitution pattern of the starting material. rsc.org For instance, radical cyclization presents another powerful tool for the construction of spirocyclic systems, including those with the spiro[3.5]nonane framework. researchgate.net Samarium(II)-mediated spirocyclization has been successfully utilized to create spiro[3.5] systems through the intramolecular addition of aryl radicals. researchgate.net
Intermolecular strategies for constructing the spiro[3.5]nonane core involve the reaction of two separate components to form the spirocyclic system in a single step or a short sequence. Cycloaddition reactions, in particular, are powerful tools for this purpose. The Diels-Alder reaction, a [4+2] cycloaddition, can be employed to form the cyclohexane ring by reacting a diene with a dienophile that is part of a cyclobutane precursor. researchgate.net Similarly, [3+2] cycloaddition reactions, for example between a three-atom component and an exocyclic double bond on a cyclobutane or cyclohexane ring, can be utilized to construct a five-membered ring which can then be further manipulated, though this is a less direct route to the spiro[3.5]nonane system itself. mdpi.comrsc.org
Condensation reactions, such as the Knoevenagel and Aldol condensations, offer another avenue to the spiro[3.5]nonane skeleton. These reactions can be used to construct one of the rings onto a pre-existing cyclic ketone. rsc.org For instance, a domino Knoevenagel/Michael/cyclization multicomponent reaction can be a highly efficient method for synthesizing complex spiro compounds. rsc.org
| Cycloaddition Type | Description | Reference |
| [4+2] Cycloaddition | A reaction between a conjugated diene and a dienophile to form a six-membered ring. Can be used to construct the cyclohexane ring of the spiro[3.5]nonane system. | researchgate.net |
| [3+2] Cycloaddition | A reaction between a three-atom component (e.g., a nitrile oxide or diazo compound) and a dipolarophile to form a five-membered ring. Less direct for spiro[3.5]nonane synthesis but can be used to build precursors. | mdpi.comrsc.org |
| [2+2] Photocycloaddition | A light-induced reaction between two alkene units to form a cyclobutane ring. Can be employed to construct the four-membered ring of the spiro[3.5]nonane system. | nih.gov |
One-Step Synthesis Protocols for Spirocyclic Amines
The development of one-step synthetic methods that directly introduce an amine functionality during the formation of the spirocyclic core is of significant interest for streamlining drug discovery processes.
A particularly powerful one-step method for the synthesis of saturated spirocyclic N-heterocycles is the Stannyl (B1234572) Amine Protocol (SnAP). acs.orgnih.govethz.ch This protocol utilizes SnAP reagents in combination with cyclic ketones to afford spirocyclic amines under operationally simple conditions. acs.orgethz.ch The reaction proceeds through the formation of an intermediate ketimine, which then undergoes a copper-mediated intramolecular cyclization. acs.org
The synthesis of a spiro[3.5]-heterocycle using this method has been demonstrated with good yields. acs.org For example, the reaction of a suitable SnAP reagent with a cyclobutanone (B123998) derivative can yield the corresponding spiro[3.5]nonane amine derivative. The optimization of reaction conditions, particularly the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent additive, has been shown to be crucial for enhancing the rate of cyclization and achieving high yields. acs.org
Table of SnAP Reagents and Corresponding Spirocyclic Products
| SnAP Reagent | Cyclic Ketone | Product | Yield (%) | Reference |
| SnAP 3-Me-M | N-Cbz-azetidinone | Spiro[azetidine-3,3'-morpholine] derivative | 69 | acs.org |
Ring Expansion and Ring Transformation Reactions in Spiro[3.5]nonane Formation
Ring expansion and transformation reactions provide an alternative and often elegant approach to the spiro[3.5]nonane core, starting from more readily available smaller ring systems.
A common strategy involves the ring expansion of a cyclobutane derivative to form the larger cyclohexane ring, or the expansion of a smaller ring to form the cyclobutane ring. For instance, the ring expansion of a 1-oxaspiro[2.3]hexane system, which contains a cyclobutane ring, can be a key step in the synthesis of more complex molecules containing a spiro[4.5]decane system, a close relative of the spiro[3.5]nonane system. nih.gov This suggests the potential for similar strategies to be adapted for the synthesis of the spiro[3.5]nonane core.
Furthermore, a Michael addition followed by a ring expansion of methylenecyclopropanes and a subsequent nucleophilic attack of an enamine has been reported for the construction of strained spiro acs.orgnih.govhexane skeletons. researchgate.net While not directly yielding a spiro[3.5]nonane, this cascade reaction highlights the utility of ring expansion in the synthesis of complex spirocycles. researchgate.net
| Starting Material | Reaction Type | Product Core | Reference |
| 1-Oxaspiro[2.3]hexane | Ring Expansion | Spiro[4.5]decane (related system) | nih.gov |
| Methylenecyclopropane | Michael Addition/Ring Expansion/Cyclization | Spiro[2.3]hexane | researchgate.net |
Stereoselective Synthesis of Spiro[3.5]nonan-2-amine Hydrochloride and Derivatives
Achieving stereocontrol in the synthesis of spiro[3.5]nonane systems is a key focus of contemporary organic synthesis. This involves the precise arrangement of atoms in three-dimensional space, leading to the desired enantiomers or diastereomers.
Enantioselective Approaches to Chiral Spirocyclic Amines
The creation of single enantiomers of chiral spirocyclic amines is paramount for pharmaceutical applications. Enantioselective synthesis aims to produce one enantiomer in excess over the other, utilizing chiral catalysts or resolving agents to influence the stereochemical outcome of the reaction.
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of spirocyclic compounds. acs.org This approach introduces a chiral center during the key spirocyclization step, guided by a chiral catalyst. Both organocatalysts and organometallic complexes have been successfully employed to construct spirocyclic frameworks with high enantioselectivity. acs.org The choice of catalyst and reaction conditions is crucial for achieving high yields and stereocontrol. Notable strategies often involve the catalytic asymmetric formation of a spirocenter in either an intramolecular or intermolecular fashion. acs.org For instance, transition-metal-catalyzed enantioselective C-H functionalization has emerged as a direct and powerful method for building axially chiral molecules, which can be precursors to spirocyclic systems. researchgate.net
| Catalyst Type | Key Features | Application Example |
| Organocatalysts | Metal-free, often milder reaction conditions. | Asymmetric synthesis of spirooxindoles via organocascade strategies. acs.org |
| Organometallic Catalysts | High turnover numbers, broad substrate scope. | Rhodium-catalyzed asymmetric cyclopropanation for spirocycle formation. rsc.org |
| Transition Metal Catalysts | Versatile for various C-C and C-N bond formations. researchgate.net | Palladium-catalyzed asymmetric cyclization strategies. researchgate.net |
When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution is employed to separate them. wikipedia.org This is a critical step in obtaining enantiomerically pure compounds.
One of the most established methods is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or a derivative, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers of the amine.
Another powerful technique is chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs). mdpi.com This method can effectively separate enantiomers based on their differential interactions with the chiral stationary phase. mdpi.com Polysaccharide-based CSPs are commonly used for this purpose. mdpi.com
| Resolution Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. wikipedia.org | Scalable, well-established technique. wikipedia.org | Can be laborious, success is not guaranteed. wikipedia.org |
| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | High separation efficiency, applicable to a wide range of compounds. mdpi.comnih.gov | Can be expensive for large-scale separations. nih.gov |
| Kinetic Resolution | One enantiomer reacts faster with a chiral catalyst or reagent. rsc.org | Can provide both enantiomers with high optical purity. rsc.org | Maximum theoretical yield for one enantiomer is 50%. rsc.org |
Diastereoselective Control in Spiro[3.5]nonane Ring Assembly
In molecules with multiple stereocenters, diastereoselective synthesis is crucial for controlling the relative stereochemistry. For spiro[3.5]nonane derivatives, this involves controlling the orientation of substituents on both the cyclobutane and cyclohexane rings.
Strategies for diastereoselective control often rely on substrate-controlled or reagent-controlled approaches. In substrate-controlled methods, existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. For example, a regio- and diastereoselective carbometalation of a substituted cyclopropene (B1174273) can be used to generate polysubstituted spiropentanes with high diastereoselectivity. nih.gov Dirhodium-catalyzed cyclopropanation reactions are also known for their high diastereoselectivity in forming spirocycles. acs.org The choice of catalyst can significantly influence the diastereomeric ratio of the products. acs.org
Catalytic Strategies in Spiro[3.5]nonane Amine Synthesis
Catalysis plays a pivotal role in the efficient construction of the spiro[3.5]nonane framework. Modern catalytic methods offer advantages in terms of reaction efficiency, atom economy, and the ability to form challenging carbon-carbon and carbon-heteroatom bonds.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Ni, Pd) for Spirocyclobutane Formation
The formation of the strained cyclobutane ring in the spiro[3.5]nonane system can be facilitated by metal-catalyzed cross-coupling reactions. Palladium (Pd) and Nickel (Ni) are particularly effective catalysts for these transformations. nih.govnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. nih.gov
Nickel-catalyzed cross-coupling reactions are often favored for their ability to activate less reactive C-O bonds and for their cost-effectiveness compared to palladium. nih.govresearchgate.net For instance, Ni-catalyzed reductive coupling of alkyl or aryl electrophiles is an important method for constructing C-C bonds. researchgate.net Palladium catalysis, on the other hand, is well-established and offers a broad range of applications in cross-coupling chemistry, including the formation of C-N bonds, which is relevant for the synthesis of amines. escholarship.org
The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of metal, ligand, and reaction conditions is critical for achieving high yields and selectivity in the formation of the desired spirocyclobutane ring.
Visible-Light-Driven Photocatalysis for N-Heterospirocycle Assembly
Visible-light-driven photocatalysis has emerged as a powerful and sustainable strategy for the construction of complex molecular architectures, including N-heterospirocycles. This approach utilizes photons from the visible spectrum to initiate chemical transformations, often under mild reaction conditions. The application of this methodology to the assembly of spirocyclic systems is of significant interest due to the prevalence of such scaffolds in natural products and medicinal compounds. nih.gov
A general strategy involves the photocatalytic generation of radical intermediates that can undergo cyclization to form the spirocyclic core. For instance, the construction of C(sp3)-rich N-heterospirocycles can be achieved from aliphatic ketones and aldehydes with a selection of alkene-containing secondary amines. nih.gov This process is often mediated by a highly reducing iridium photocatalyst. The mechanism typically begins with the formation of an iminium ion from the condensation of a ketone with a secondary amine. Subsequent single-electron reduction of this iminium ion by the excited photocatalyst generates an α-amino radical. This radical can then undergo an intramolecular cyclization with a tethered alkene, followed by a hydrogen atom transfer (HAT) to yield the final N-heterospirocyclic product. scispace.com
Another approach facilitated by visible-light photocatalysis is the direct assembly of β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes. nih.govacs.org This method relies on the photocatalytic generation of N-centered radicals, which then participate in a multicomponent reaction to construct the desired spiro-pyrrolidine structure. nih.govacs.org These reactions often exhibit good to very good yields and can be applied to the synthesis of drug derivatives. The scalability of such processes has also been demonstrated using flow chemistry techniques. nih.gov
While direct synthesis of Spiro[3.5]nonan-2-amine via these methods is not explicitly detailed in the literature, the principles underlying these visible-light-driven strategies offer a potential pathway. A hypothetical approach could involve the use of a functionalized spiro[3.5]nonane precursor bearing a tethered alkene and an amine or amine precursor. Photocatalytically generated radicals could then facilitate the key cyclization step to form a related N-heterospirocycle, which could then be converted to the target amine.
| Photocatalytic Strategy | Reactants | Key Intermediate | Product Class | Catalyst Example |
| Iminium Ion Reduction | Aliphatic Ketones, Alkene-containing Secondary Amines | α-Amino Radical | C(sp3)-rich N-Heterospirocycles | Iridium Complex |
| N-Centered Radical Cyclization | N-Allylsulfonamides, Alkenes | N-Centered Radical | β-Spirocyclic Pyrrolidines | Not Specified |
Organocatalytic Methods in Spirocyclic Systems
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become an indispensable tool in asymmetric synthesis, including the construction of complex spirocyclic systems. These methods offer an attractive alternative to metal-based catalysis, often providing high enantioselectivity under mild conditions. A variety of organocatalytic strategies have been successfully applied to the synthesis of aza-spiro compounds.
One prominent approach involves the use of chiral aminocatalysis. nih.gov For example, cinchona-based primary amines can catalyze the reaction between β-substituted cyclic dienones and 3-substituted oxindoles. This proceeds through the formation of an extended iminium ion, which enhances the electrophilicity at a remote position, facilitating a highly selective 1,6-addition to form spiro-cyclopentaneoxindoles. rsc.org
N-Heterocyclic carbenes (NHCs) represent another powerful class of organocatalysts for spirocycle synthesis. NHCs can catalyze enantioselective [3+2] annulation reactions. For instance, the reaction of isoindigo with an NHC-bonded homoenolate intermediate can lead to the formation of challenging dimeric spirocyclic bisindoline alkaloid derivatives with good enantioselectivities. rsc.org
Furthermore, non-covalent organocatalysis, utilizing catalysts like chiral phosphoric acids, thioureas, and squaramides, is widely employed. nih.gov These catalysts operate through hydrogen bonding and other non-covalent interactions to control the stereochemical outcome of reactions. A combination of organocatalysis with transition metal catalysis, known as synergistic catalysis, has also proven to be a powerful strategy for synthesizing optically pure spiro heterocyclic molecules. nih.gov
The synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry, has been a major focus of organocatalytic methods. These reactions often involve cycloadditions catalyzed by tertiary amines, NHCs, or tertiary phosphines. researchgate.net While these examples focus on oxygen-containing spirocycles, the underlying principles of activating substrates and controlling stereochemistry are broadly applicable to the synthesis of aza-spirocycles like congeners of Spiro[3.5]nonan-2-amine.
| Organocatalytic Strategy | Catalyst Type | Activation Mode | Example Substrates | Resulting Spirocycle |
| Aminocatalysis | Chiral Primary Amines (e.g., Cinchona derivatives) | Iminium Ion Formation | Cyclic Dienones, Substituted Oxindoles | Spiro-cyclopentaneoxindoles |
| N-Heterocyclic Carbene (NHC) Catalysis | NHCs | Homoenolate Intermediate | Isoindigo, Enals | Spirocyclic Bisindoline Alkaloids |
| Hydrogen Bond Catalysis | Chiral Phosphoric Acids, Thioureas, Squaramides | Non-covalent Interactions | Aza-ortho-quinone methides, Pyrazolones | Spiro-indoline-pyrazolones |
Functional Group Interconversions and Late-Stage Functionalization
Conversion of Spiro[3.5]nonan-2-one Precursors to the Amine
A primary and widely utilized method for the synthesis of Spiro[3.5]nonan-2-amine from its corresponding ketone precursor, Spiro[3.5]nonan-2-one, is reductive amination. wikipedia.orgfrontiersin.org This versatile transformation converts a carbonyl group into an amine through an intermediate imine in a single procedural sequence. wikipedia.orglibretexts.org
The reaction typically proceeds in two conceptual steps within one pot. First, the ketone, Spiro[3.5]nonan-2-one, reacts with an amine source, most commonly ammonia (B1221849) or an ammonia equivalent, under neutral or weakly acidic conditions. This reaction forms a hemiaminal intermediate, which then reversibly loses a molecule of water to form an imine. wikipedia.org
In the second step, the imine intermediate is reduced in situ to the desired primary amine, Spiro[3.5]nonan-2-amine. A variety of reducing agents can be employed for this purpose. For direct reductive amination, common choices include catalytic hydrogenation over platinum, palladium, or nickel catalysts, or the use of hydride reducing agents. wikipedia.orgfrontiersin.org Sodium cyanoborohydride (NaBH3CN) is a particularly effective reagent as it is selective for the reduction of the imine in the presence of the starting ketone. libretexts.orgmasterorganicchemistry.com Another common and often safer alternative is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com
Imine Formation: Spiro[3.5]nonan-2-one + NH3 ⇌ Spiro[3.5]nonan-2-imine + H2O
Reduction: Spiro[3.5]nonan-2-imine + [Reducing Agent] → Spiro[3.5]nonan-2-amine
This method is highly efficient and is a cornerstone in the synthesis of primary, secondary, and tertiary amines from carbonyl precursors. nih.gov
| Step | Reactants | Intermediate/Product | Typical Reagents/Conditions |
| 1. Imine Formation | Spiro[3.5]nonan-2-one, Ammonia (or surrogate) | Spiro[3.5]nonan-2-imine | Weakly acidic (e.g., acetic acid) |
| 2. Reduction | Spiro[3.5]nonan-2-imine | Spiro[3.5]nonan-2-amine | NaBH3CN, NaBH(OAc)3, or H2/Pd |
Derivatization of the Amine Functionality
The primary amine group of this compound is a versatile functional handle for further molecular elaboration through late-stage functionalization (LSF). LSF strategies are crucial in medicinal chemistry for rapidly generating analogues of a lead compound to explore structure-activity relationships (SAR).
One common derivatization is N-alkylation or N-arylation . The primary amine can be converted to a secondary or tertiary amine through reactions such as reductive amination with other aldehydes or ketones, or through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.
Acylation of the amine to form amides is another fundamental transformation. This is readily achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). This modification can significantly alter the compound's physicochemical properties, such as its hydrogen bonding capacity and basicity.
More advanced LSF techniques can also be applied. For example, electrophilic amination of organozinc reagents derived from the parent molecule could be achieved using a cobalt catalyst, allowing for the introduction of various substituents. researchgate.net Furthermore, methodologies for the direct α-functionalization of cyclic secondary amines have been developed, which could be relevant for derivatives of the title compound. For instance, a copper/nitroxyl co-catalyzed aerobic dehydrogenation and oxidative coupling with water can convert a cyclic secondary amine to the corresponding lactam. nih.gov While this applies to secondary amines, it highlights the potential for oxidative functionalization in the vicinity of the nitrogen atom in related systems.
Chemical Transformations and Reactivity Profiles of the Spiro 3.5 Nonan 2 Amine Core
Reactivity of the Primary Amine Group
The primary amine group in Spiro[3.5]nonan-2-amine is the principal site of chemical reactivity, behaving as a potent nucleophile and a base. Its reactivity is influenced by the steric hindrance imposed by the adjacent spirocyclic framework.
As a primary amine, the nitrogen atom of Spiro[3.5]nonan-2-amine possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to readily participate in reactions with a variety of electrophiles. One of the most significant of these reactions is the formation of amide bonds, a cornerstone of medicinal chemistry and materials science.
The acylation of Spiro[3.5]nonan-2-amine with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) leads to the formation of the corresponding N-substituted amides. The general scheme for this reaction is as follows:
Reaction with Acyl Chlorides: In the presence of a base to neutralize the HCl byproduct, Spiro[3.5]nonan-2-amine reacts with acyl chlorides to form amides. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction with Carboxylic Acids: The direct reaction with carboxylic acids requires the use of coupling reagents to activate the carboxylic acid. Common coupling agents include carbodiimides (e.g., DCC, EDC) often used in conjunction with additives like HOBt or HOAt to facilitate the reaction and minimize side products.
A representative table of potential amide derivatives that could be synthesized from Spiro[3.5]nonan-2-amine is presented below, based on common acylation reactions.
| Acylating Agent | Potential Amide Product |
| Acetyl chloride | N-(Spiro[3.5]nonan-2-yl)acetamide |
| Benzoyl chloride | N-(Spiro[3.5]nonan-2-yl)benzamide |
| Acetic anhydride | N-(Spiro[3.5]nonan-2-yl)acetamide |
| Benzoic acid (with EDC/HOBt) | N-(Spiro[3.5]nonan-2-yl)benzamide |
The basic nature of the primary amine group allows it to readily react with acids to form ammonium (B1175870) salts. The hydrochloride salt of Spiro[3.5]nonan-2-amine is a common form for handling and storage of this compound. The formation of the hydrochloride salt involves the protonation of the amine nitrogen by hydrochloric acid.
The resulting Spiro[3.5]nonan-2-ammonium chloride is typically a crystalline solid, which often exhibits enhanced stability and improved handling characteristics compared to the free base. The ionic nature of the salt generally imparts higher melting points and increased water solubility. The stability of the hydrochloride salt is a key property, making it a suitable form for various applications where the free amine's volatility or reactivity might be problematic.
Transformations of the Spirocyclic Ring System
The spiro[3.5]nonane framework, with its fused cyclobutane (B1203170) and cyclohexane (B81311) rings, possesses inherent ring strain, particularly in the four-membered ring. This strain can be a driving force for various chemical transformations, including ring-opening and ring-transformation reactions.
While specific ring-opening reactions for Spiro[3.5]nonan-2-amine are not extensively documented, the reactivity of other spirocyclic systems suggests potential pathways. Acid-catalyzed or metal-mediated conditions can induce the cleavage of the strained cyclobutane ring. For instance, in related spiro[4.5]decane systems, acid treatment has been shown to catalyze rearrangements. It is conceivable that under harsh acidic conditions, the cyclobutane ring of the spiro[3.5]nonane core could undergo cleavage to yield substituted cyclohexane or other rearranged products.
Ring-transformation reactions of the spiro[3.5]nonane system could potentially lead to the formation of new heterocyclic or carbocyclic frameworks. Such transformations often proceed through intermediates where one of the rings is opened, followed by a subsequent intramolecular cyclization. For example, a skeletal rearrangement of substituted spiro[4.5]deca-tetraenes to indene (B144670) derivatives has been reported, highlighting the potential for spirocycles to undergo significant structural reorganization under the influence of a Lewis acid. While direct analogies are speculative, these findings suggest that the spiro[3.5]nonane skeleton could be a precursor to more complex molecular architectures.
Design and Synthesis of Structurally Modified Spiro[3.5]nonan-2-amine Analogs
The unique three-dimensional structure of the spiro[3.5]nonane scaffold makes it an attractive template for the design of novel bioactive molecules. The synthesis of structurally modified analogs can be approached in several ways:
N-Functionalization: As discussed in section 4.1.1, the primary amine provides a convenient handle for introducing a wide variety of substituents through acylation, alkylation, sulfonylation, and urea (B33335) formation. This allows for the systematic exploration of the structure-activity relationship of N-substituted analogs.
Modification of the Spirocyclic Core: The synthesis of analogs with substituents on the spirocyclic rings would require a more elaborate synthetic strategy, likely starting from functionalized cyclobutanone (B123998) or cyclohexanone (B45756) precursors. For example, the synthesis of spiro[2.3]hexane amino acid analogs has been achieved through catalytic [1+2] cycloaddition reactions. Similar strategies could potentially be adapted for the synthesis of substituted spiro[3.5]nonane derivatives.
The table below outlines some potential classes of structurally modified analogs and the general synthetic approaches.
| Analog Class | General Synthetic Approach |
| N-Alkyl derivatives | Reductive amination of spiro[3.5]nonan-2-one or direct alkylation of the amine. |
| N-Sulfonyl derivatives | Reaction of the amine with sulfonyl chlorides. |
| N-Urea derivatives | Reaction of the amine with isocyanates or carbamoyl (B1232498) chlorides. |
| Ring-substituted analogs | Synthesis from substituted cyclobutanone or cyclohexanone precursors. |
Introduction of Heteroatoms or Additional Rings (e.g., azaspiro, oxaspiro, fluorinated derivatives)
The introduction of heteroatoms into the spiro[3.5]nonane skeleton can significantly alter its electronic and conformational properties. This is a key strategy in medicinal chemistry for the development of novel therapeutic agents.
Azaspiro Derivatives:
The replacement of a methylene (B1212753) group in the cyclohexane ring of the spiro[3.5]nonane system with a nitrogen atom leads to the formation of azaspiro[3.5]nonane derivatives. These compounds have garnered considerable interest, particularly as agonists for G-protein coupled receptors (GPCRs). For instance, a series of novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as potent GPR119 agonists. nih.gov The synthesis of these compounds typically involves a multi-step sequence starting from precursors that already contain the spirocyclic core, followed by functionalization of the nitrogen atom. While direct conversion from spiro[3.5]nonan-2-amine is not explicitly detailed, the established synthetic routes for 7-azaspiro[3.5]nonane derivatives highlight the feasibility of accessing this important class of compounds. nih.gov
Another approach to azaspiro compounds involves the synthesis of 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, a valuable intermediate for drug discovery. google.com This synthesis starts from different materials but demonstrates the construction of the azaspiro[3.5]nonane core. google.com
Oxaspiro Derivatives:
The incorporation of an oxygen atom into the spirocyclic framework to form oxaspiro derivatives is another important transformation. For example, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been synthesized and characterized as a bioisostere of pipecolic acid, indicating its potential in drug design. univ.kiev.ua The synthesis of such compounds often involves the use of starting materials that already contain the oxa-azaspiro core, which are then further functionalized. univ.kiev.ua
A method for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane has also been reported, showcasing the possibility of introducing multiple heteroatoms into the spiro[3.5]nonane framework. google.com This synthesis involves the cyclization of an acyclic precursor. google.com
Fluorinated Derivatives:
The introduction of fluorine into organic molecules can profoundly impact their metabolic stability, lipophilicity, and binding affinity. While direct fluorination of the spiro[3.5]nonan-2-amine core is not well-documented, general methods for the fluorination of saturated nitrogen heterocycles could potentially be applied. nottingham.ac.uknih.gov One such strategy involves a deconstructive fluorination of cyclic amines, which proceeds through a ring-opening and subsequent C-F bond formation. nih.gov Another approach is the enantioselective fluorination of spirocyclic β-prolinals using enamine catalysis, which could be adapted for the spiro[3.5]nonane system. researchgate.net These methods suggest that fluorinated derivatives of spiro[3.5]nonan-2-amine are synthetically accessible, offering a promising avenue for the development of novel compounds with enhanced properties.
Table 1: Examples of Heteroatom-Containing Spiro[3.5]nonane Derivatives and Their Synthetic Precursors
| Derivative Class | Example Compound | Synthetic Approach/Precursor | Reference |
| Azaspiro | 7-Azaspiro[3.5]nonane derivatives | N-capping and aryl group optimization on a pre-formed azaspiro core | nih.gov |
| Azaspiro | 1-Carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester | Epoxidation and ring-enlargement of a precursor | google.com |
| Oxaspiro | 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic acid | Functionalization of a pre-existing 7-oxa-2-azaspiro[3.5]nonane core | univ.kiev.ua |
| Dioxaspiro | 2,5-Dioxa-8-azaspiro[3.5]nonane | Cyclization of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride | google.com |
| Fluorinated | (Hypothetical) Fluorinated Spiro[3.5]nonan-2-amine | Deconstructive fluorination of the corresponding cyclic amine | nih.gov |
Functionalization at Peripheral Positions
Functionalization at the peripheral carbon atoms of the cyclobutane and cyclohexane rings of the spiro[3.5]nonan-2-amine core allows for the introduction of various substituents, which can be used to fine-tune the molecule's properties or to attach it to other molecular fragments.
Research into the direct C-H functionalization of the spiro[3.5]nonane core is an emerging area. While specific examples starting from spiro[3.5]nonan-2-amine are scarce, broader studies on the C-H activation of cycloalkanes provide a conceptual framework. For instance, rhodium-catalyzed C-H activation has been utilized for the synthesis of spiro[indene-proline] derivatives, demonstrating the potential of this strategy for functionalizing spirocyclic systems. nih.gov
The reactivity of the cyclobutane ring in spirocyclic systems has been explored in the context of oxidative rearrangement of spiro cyclobutane cyclic aminals, leading to ring expansion. acs.org This suggests that the cyclobutane moiety in spiro[3.5]nonan-2-amine could be susceptible to similar transformations under appropriate conditions.
Furthermore, the synthesis of saturated spirocyclic N-heterocycles using stannyl (B1234572) amine protocol (SnAP) reagents with cyclic ketones demonstrates a method for constructing spiro systems that could potentially be adapted for the modification of the spiro[3.5]nonane core. nih.govethz.ch
Table 2: Potential Strategies for Peripheral Functionalization of the Spiro[3.5]nonane Core
| Functionalization Strategy | Description | Potential Application to Spiro[3.5]nonan-2-amine | Reference |
| C-H Activation/Annulation | Rhodium(III)-catalyzed tandem C-H activation and [3+2]-annulation of related spirocyclic systems. | Could potentially be used to introduce aryl or other functional groups at specific C-H bonds on the cyclohexane or cyclobutane rings. | nih.gov |
| Oxidative Rearrangement | Ring expansion of a spiro cyclobutane aminal to a bicyclic amidine. | The cyclobutane ring of the spiro[3.5]nonane core could undergo rearrangement to form larger ring systems. | acs.org |
| SnAP Reagent Chemistry | One-step synthesis of saturated spirocyclic N-heterocycles from cyclic ketones. | While a constructive rather than functionalization method, it highlights the reactivity of spirocyclic ketones which could be derived from spiro[3.5]nonan-2-amine. | nih.govethz.ch |
Theoretical and Computational Investigations on Spiro 3.5 Nonan 2 Amine Hydrochloride Derivatives
Application of Quantum Chemistry in Reaction Mechanism Studies
Quantum chemistry calculations offer a molecular-level understanding of chemical reactions, enabling the exploration of reaction pathways and the characterization of transient species like transition states.
The synthesis of spirocyclic scaffolds often involves complex multi-step reactions, where stereoselectivity and regioselectivity are critical. Transition state analysis using computational methods, particularly Density Functional Theory (DFT), is crucial for understanding and predicting these outcomes. researchgate.net
Table 1: Computational Methods in Spirocyclization Reaction Analysis
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of transition state structures and energies. | Determination of kinetic vs. thermodynamic control, prediction of regioselectivity and stereoselectivity. researchgate.net |
| Energy Decomposition Analysis | Analysis of interaction energies (e.g., electrostatic, repulsion, orbital). | Understanding the specific forces that stabilize a favored transition state over others. acs.org |
The three-dimensional shape of a molecule is fundamental to its function, particularly its ability to interact with biological targets. Spiro compounds are noted for their rigid and well-defined three-dimensional structures. chemdiv.com Computational methods are used to perform comprehensive conformational analyses, identifying low-energy conformers and the energetic barriers between them.
An accurate understanding of transition state conformations is a critical component in the theoretical analysis of complex molecular reactions. nih.gov For spirocyclic systems, methods have been developed that involve generating conformers with constrained forming bonds, followed by optimization using quantum mechanical methods. researchgate.net Algorithms like CONAN (Conformational Analysis by Intersection) can rapidly and robustly map the low-energy conformational spaces of small molecules, which is essential for virtual screening and computer-assisted design. nih.gov These analyses reveal how factors like the geometry of reactants can influence the puckering preferences in the transition states and, ultimately, the stereochemistry of the spirocyclic product. nih.gov
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly valuable in drug discovery for understanding how a potential drug molecule (ligand), such as a derivative of Spiro[3.5]nonan-2-amine, might interact with a target protein.
A detailed understanding of protein-ligand interactions is central to molecular biology and drug design. nih.gov Docking simulations place a ligand into the binding site of a protein and score the potential poses based on binding affinity. This process elucidates the binding mode, revealing key noncovalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. nih.govresearchgate.net
Insights from molecular docking and interaction modeling fuel the rational design of new molecules. By understanding how a spirocyclic scaffold fits into a protein's binding pocket, medicinal chemists can make targeted modifications to the structure to improve its properties. For example, if a model shows an opportunity to form an additional hydrogen bond, a functional group can be added to the spiro[3.5]nonane framework to create that interaction.
This computational-driven approach accelerates the drug discovery process by prioritizing the synthesis of compounds that are most likely to succeed. mdpi.com The unique three-dimensional configurations of spiro compounds provide unparalleled opportunities for designing drugs with novel mechanisms of action and improved selectivity. chemdiv.com Computational predictions help to explore this unique chemical space effectively, leading to the design of innovative therapeutic agents. chemdiv.com
Cheminformatics and Virtual Library Design
Cheminformatics involves the use of computational and informational techniques to solve problems in the field of chemistry. researchgate.net A key application is the design and management of virtual chemical libraries—large collections of molecules that can be screened in silico to identify potential drug candidates. mdpi.com
The vastness of chemical space (estimated to contain up to 10^60 molecules) makes its systematic exploration through synthesis impossible. researchgate.net Virtual combinatorial libraries offer a solution by generating vast numbers of novel and diverse structures computationally. mdpi.comresearchgate.net For spiro compounds, specialized virtual libraries like SpiroSpace™ have been created, containing millions of designed molecules. spirochem.com These libraries are built by combining drug-like building blocks using a defined set of chemical reactions, resulting in novel, sp3-rich compounds that occupy uncharted chemical space. spirochem.com
Cheminformatics software allows for the generation of these libraries with user-defined constraints, such as ring size or the number and type of structural motifs. nih.gov The resulting virtual compounds can then be filtered based on physicochemical properties (e.g., molecular weight, polarity) and subjected to virtual screening against biological targets. mdpi.comnih.gov This tandem approach of virtual library design and virtual screening has become a cornerstone of modern drug discovery, enabling the rapid identification of promising hits while saving significant time and resources. mdpi.com
Predictive Modeling for Chemical Space Exploration
Predictive modeling is a cornerstone of computational drug discovery, allowing researchers to navigate the vastness of "chemical space," which is estimated to contain over 10^60 conceivable drug-like molecules. github.ionih.govnih.gov For derivatives of Spiro[3.5]nonan-2-amine hydrochloride, predictive models are used to forecast their physicochemical properties, biological activities, and potential as drug candidates, thereby guiding synthetic efforts toward compounds with the highest probability of success.
The exploration of chemical space for spiro[3.5]nonane derivatives often begins with the application of quantum chemical methods to understand the fundamental properties of the scaffold. nih.gov Techniques such as Density Functional Theory (DFT) can be employed to optimize the molecular geometry and calculate electronic properties like frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MESP). nih.gov These calculations provide insights into the molecule's reactivity, stability, and potential interaction points for biological targets. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models are a key predictive tool. By building mathematical models that correlate structural features of known spirocyclic amines with their biological activities, researchers can predict the activity of novel, unsynthesized derivatives. This approach helps in prioritizing which analogues to synthesize and test, saving considerable time and resources.
The table below illustrates a conceptual workflow for predictive modeling in the exploration of a chemical space around a core scaffold like spiro[3.5]nonane.
| Modeling Stage | Computational Technique | Objective | Exemplary Parameters Calculated |
| Scaffold Analysis | Quantum Chemistry (e.g., DFT) | To understand the core structure's intrinsic electronic and geometric properties. nih.gov | Optimized geometry, HOMO/LUMO energies, electrostatic potential, partial charges. |
| Property Prediction | QSAR, Machine Learning | To forecast the properties of virtual derivatives. | Predicted biological activity (IC50), solubility, lipophilicity (logP), metabolic stability. |
| Target Interaction | Molecular Docking | To simulate the binding of derivatives to a specific protein target. | Binding affinity (docking score), binding pose, key intermolecular interactions (e.g., hydrogen bonds). nih.gov |
| Virtual Screening | High-Throughput Virtual Screening | To filter large virtual libraries for promising candidates. nih.gov | Selection of a focused subset of molecules for synthesis based on predicted properties and docking scores. |
This systematic in silico process allows for an efficient exploration of the chemical space surrounding the Spiro[3.5]nonan-2-amine core, identifying regions of this space that are predicted to contain compounds with desirable drug-like properties. github.io
Generation of Spiro[3.5]nonane Amine Analogue Libraries
Building upon predictive models, the next logical step is the generation of virtual or physical compound libraries to systematically explore the structure-activity relationships (SAR) for a given scaffold. The generation of analogue libraries of Spiro[3.5]nonane amines is a strategic effort to create a diverse set of related molecules, which can then be screened for biological activity. spirochem.comacs.org
The design of these libraries is often guided by the three-dimensional nature of the spirocyclic core. spirochem.com Unlike flat, aromatic systems, spiro compounds provide unparalleled opportunities to design drugs with novel mechanisms of action and improved selectivity due to their well-defined spatial arrangement of functional groups. chemdiv.com Computational tools are used to enumerate a vast number of potential derivatives by attaching various substituents (R-groups) to the spiro[3.5]nonane amine core. This process, known as virtual library enumeration, can generate millions of theoretical compounds. spirochem.com
These virtual libraries can be designed using several strategies:
Scaffold-based enumeration: Starting with the core Spiro[3.5]nonan-2-amine structure and adding a wide variety of chemical building blocks at specific attachment points.
Reaction-based enumeration: Using known chemical reactions in a virtual environment to build a library of synthetically feasible products. spirochem.com
Fragment-based design: Combining small molecular fragments that are known to bind to a target, using the spiro[3.5]nonane scaffold as a rigid template to hold them in the correct orientation. spirochem.com
The resulting virtual compounds are then filtered based on predicted physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and, if a target is known, through molecular docking simulations to assess their potential binding affinity. researchgate.net This process narrows down the vast virtual library to a manageable number of high-priority candidates for chemical synthesis and biological testing. acs.org
The following table provides a conceptual example of a small, focused virtual library generated from a Spiro[3.5]nonan-2-amine scaffold, highlighting the diversity of potential analogues.
| Compound ID | Scaffold | Substituent at Amine | Additional Substituents | Predicted Property (Example: logP) |
| SNA-001 | Spiro[3.5]nonan-2-amine | -H (hydrochloride salt) | None | 2.1 |
| SNA-002 | Spiro[3.5]nonan-2-amine | -CH3 (Methyl) | None | 2.5 |
| SNA-003 | Spiro[3.5]nonan-2-amine | -C(O)CH3 (Acetyl) | None | 1.8 |
| SNA-004 | Spiro[3.5]nonan-2-amine | -H | 7-Fluoro | 2.3 |
| SNA-005 | Spiro[3.5]nonan-2-amine | -CH3 (Methyl) | 7-Fluoro | 2.7 |
| SNA-006 | Spiro[3.5]nonan-2-amine | -C(O)CH3 (Acetyl) | 7-Fluoro | 2.0 |
Through these computational strategies, the chemical space around this compound can be effectively mapped and promising analogue libraries can be designed, significantly accelerating the early stages of drug discovery. nih.gov
Utility of Spiro 3.5 Nonan 2 Amine Hydrochloride As a Versatile Chemical Building Block
Role in Complex Molecule Synthesis
The unique topology of spirocyclic compounds, characterized by two rings sharing a single atom, offers a distinct advantage in the design of novel molecular architectures. Spiro[3.5]nonan-2-amine hydrochloride, with its spiro[3.5]nonane core, provides a structurally rigid framework that can be elaborated upon to generate diverse and complex molecules.
Precursor in Multistep Organic Synthesis
While specific, detailed research on the direct application of this compound as a precursor in multistep organic synthesis is not extensively documented in publicly available literature, its structural motifs are of significant interest. Spirocyclic scaffolds, in general, are increasingly utilized in medicinal chemistry to enhance the three-dimensionality of molecules, which can lead to improved physicochemical properties and biological activity. bldpharm.com The amine functionality on the cyclobutane (B1203170) ring of this compound serves as a key handle for a variety of chemical transformations. This allows for its incorporation into larger, more complex structures through reactions such as amidation, alkylation, and reductive amination, making it a valuable starting material for the synthesis of novel compounds.
Construction of Spiro-Fused Heterocycles
The synthesis of spiro-fused heterocycles is a significant area of organic chemistry, as these structures are often found in natural products and biologically active compounds. The amine group of this compound can be a crucial nucleophile in reactions aimed at constructing fused heterocyclic rings. For instance, it can react with appropriate bifunctional electrophiles to form nitrogen-containing heterocycles fused to the spiro[3.5]nonane core. Although specific examples detailing the use of this compound in the construction of spiro-fused heterocycles are not readily found in published research, the general strategy is a well-established method for generating molecular diversity.
Scaffold for Chemical Probe Development
Chemical probes are essential tools for dissecting biological processes. The rigid nature of the spiro[3.5]nonane framework makes this compound an appealing scaffold for the development of such probes.
Design of Conformationally Restricted Probes
Conformational restriction is a key design principle in the development of potent and selective chemical probes. By locking the conformation of a molecule, it is possible to favor the bioactive conformation that interacts with a specific biological target. The spirocyclic nature of this compound inherently limits the conformational flexibility of molecules derived from it. This property is highly desirable when designing probes to study protein-ligand interactions, as it can lead to higher binding affinity and selectivity.
Exploration of Structure-Activity Relationships at a Mechanistic Level
Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry and chemical biology. The rigid scaffold of this compound provides a fixed platform for the systematic modification of substituents. By attaching different functional groups to the amine or other positions of the spirocyclic core, researchers can systematically probe the structural requirements for interaction with a biological target. This allows for a detailed exploration of the SAR at a mechanistic level, providing insights into the binding mode and key interactions that govern biological activity. While specific SAR studies involving this exact compound are not widely reported, the principles of using rigid scaffolds for such explorations are a cornerstone of probe development. bldpharm.com
Advanced Applications in Chemical Biology Research (without clinical context)
Synthesis of Molecular Tools for Biological Pathway Interrogation
This compound serves as a valuable scaffold in medicinal chemistry for the construction of molecular tools designed to interrogate biological pathways. The inherent three-dimensionality and conformational rigidity of the spiro[3.5]nonane framework make it an attractive structural motif for developing potent and selective modulators of protein function. The amine functionality at the 2-position provides a convenient handle for synthetic elaboration, allowing for the introduction of various pharmacophoric elements to target specific biological macromolecules.
The utility of spiro[3.5]nonane amine derivatives as building blocks for biologically active agents is exemplified in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of small molecules that can selectively inhibit kinase activity is a major focus of drug discovery and chemical biology.
While direct literature on the use of this compound for this purpose is limited, a closely related analog, N,N-dimethyl-7-aza-spiro[3.5]nonan-2-amine, has been utilized in the synthesis of novel spirocyclic aryl phosphorus oxides and sulfides designed as inhibitors of Anaplastic Lymphoma Kinase (ALK). googleapis.com ALK is a receptor tyrosine kinase that, when mutated or aberrantly expressed, can drive the growth of certain cancers, such as non-small cell lung cancer. googleapis.com
The synthesis of these potential molecular probes involves the coupling of the spirocyclic amine with a substituted aryl phosphorus oxide or sulfide (B99878) core. The spiro[3.5]nonane moiety in these compounds serves to explore novel chemical space and to confer specific physicochemical properties, such as improved metabolic stability or enhanced binding affinity to the target kinase. The resulting compounds can then be used to study the role of ALK in cellular signaling pathways and to evaluate its potential as a therapeutic target.
The general synthetic strategy highlights the versatility of the spiro[3.5]nonane amine scaffold. The primary or secondary amine can readily participate in a variety of coupling reactions, including amide bond formation, reductive amination, and nucleophilic aromatic substitution, to append the necessary functionalities for biological activity.
The table below summarizes the key attributes of utilizing spiro[3.5]nonane amine derivatives in the synthesis of molecular tools for biological pathway interrogation.
| Feature of Spiro[3.5]nonane Scaffold | Rationale for Use in Molecular Tool Synthesis | Example Application Area |
| Three-Dimensional Structure | The non-planar, rigid structure can lead to improved binding affinity and selectivity for protein targets compared to flat aromatic systems. | Kinase inhibitors |
| Novel Chemical Space | Provides access to unique molecular shapes that are underrepresented in typical screening libraries. | Drug discovery for novel targets |
| Synthetic Tractability | The amine group serves as a versatile chemical handle for elaboration and diversification. | Combinatorial library synthesis |
| Physicochemical Properties | The spirocyclic core can be used to fine-tune properties such as lipophilicity and metabolic stability. | Optimization of lead compounds |
Future Prospects and Emerging Research Frontiers for Spiro 3.5 Nonan 2 Amine Hydrochloride
Development of Novel and Sustainable Synthetic Routes
The creation of complex spirocyclic frameworks necessitates the continuous evolution of synthetic chemistry. A major focus is on developing methods that are not only efficient and high-yielding but also environmentally benign and sustainable.
Green chemistry principles are becoming central to the synthesis of spirocycles, aiming to reduce waste, energy consumption, and the use of hazardous materials. sci-hub.se Research is actively exploring several avenues to achieve these goals. One approach involves the use of novel and efficient catalysts, such as iodine, to facilitate multicomponent reactions under solvent-free conditions, often enhanced by microwave irradiation. nih.gov This method allows for the rapid assembly of spiro heterobicyclic rings in excellent yields. nih.gov
Another sustainable strategy is the use of inexpensive and abundant metals, like iron(III) catalysts, to mediate stereoselective C-C bond-forming cyclization cascades. nih.gov These reactions can utilize starting materials derived from readily available plant-based feedstock, further enhancing their green credentials. nih.gov Metal-free catalytic systems are also gaining traction; for instance, simple phenol-derived catalysts have been developed to synthesize spirocyclic carbonates from spiroepoxy oxindoles and carbon dioxide under ambient conditions. rsc.org Furthermore, electrochemistry offers a promising, environmentally friendly method for synthesizing spirolactones using simple electrons as the oxidant in green solvents like acetone (B3395972) and water, avoiding the need for stoichiometric chemical oxidants. rsc.org
Table 1: Examples of Green Chemistry Approaches in Spirocycle Synthesis
| Approach | Key Features | Catalyst/Mediator | Conditions | Reference |
|---|---|---|---|---|
| Pseudo Four-Component Reaction | Regioselective synthesis of spiro heterocycles | Iodine | Microwave irradiation, Solvent-free | nih.gov |
| C-C Bond-Forming Cascade | Stereoselective access to 3D heterocyclic frameworks | Iron(III) compounds | Utilizes biomass-accessible starting materials | nih.gov |
| Spirocyclic Carbonate Synthesis | Metal-free and co-catalyst free system | Phenol-derived catalyst | Ambient reaction conditions | rsc.org |
Flow chemistry, or continuous flow processing, is a powerful technology that provides significant advantages over traditional batch synthesis, particularly for scaling up the production of complex molecules like spiro[3.5]nonane derivatives. spirochem.com By passing reactants through a system of tubes or channels, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. sci-hub.sespirochem.com This enhanced control leads to higher reproducibility, improved yields, and increased safety, especially when handling hazardous reagents or intermediates. nih.govresearchgate.net
The modular and scalable nature of flow systems is a key advantage, facilitating a smoother transition from laboratory-scale experimentation to industrial production. spirochem.com This technology is particularly valuable in process research and development (PR&D), where it can miniaturize production to improve efficiency and ecological impact. spirochem.com Furthermore, flow chemistry is well-suited for modern synthetic methods like photochemistry ("photoflow") and electrochemistry, allowing for safe and efficient scale-up. rsc.orgspirochem.comvapourtec.com An electrochemical approach for spirolactone synthesis has been shown to be easily scalable using a continuous flow setup, improving the reaction's productivity. rsc.org
Integration of Artificial Intelligence and Machine Learning in Spirocyclic Design
Exploration of Unconventional Reactivity Patterns
Discovering and understanding new chemical reactions is crucial for synthesizing novel and complex spirocyclic architectures. Researchers are exploring unconventional reactivity patterns to build these three-dimensional frameworks. For example, studies have shown that reaction pathways can be highly dependent on substituents, leading to divergent syntheses where slight changes in the starting material produce either quinolin-2-ones or spiro nih.govsciensage.infotrienones from the same N-aryl propyamides precursor. acs.org
Another area of exploration is the use of regioselective reactions to install functional groups at specific positions on a spirocyclic core, which can then serve as handles for further diversification. A copper-catalyzed monoborylation of spirocyclobutenes has been developed, allowing for the creation of a wide array of borylated spirocyclic building blocks from a common intermediate with complete regiocontrol. nih.gov Such building blocks are valuable for creating libraries of compounds for drug discovery. nih.gov Additionally, cycloaddition reactions, such as the intramolecular Diels-Alder reaction, are powerful tools for constructing macrocyclic structures that can contain spirocyclic junctions, as seen in the synthesis of complex natural products. acs.org
Advanced Analytical Characterization Techniques
The structural complexity and stereochemical richness of spirocycles demand sophisticated analytical techniques for their unambiguous characterization. While standard methods like Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are fundamental, advanced applications of these techniques are often required. sciensage.infoemanresearch.org
Multi-dimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are essential for elucidating the connectivity and spatial relationships between atoms in the rigid 3D framework of spiro compounds. High-resolution mass spectrometry (HRMS) provides precise molecular weight information, which is critical for confirming elemental composition. For complex stereoisomers, advanced techniques such as ion mobility-mass spectrometry, which can separate ions based on their size and shape (providing a collision cross-section, or CCS, value), are becoming increasingly important. uni.luuni.lu Computational methods, such as Density Functional Theory (DFT), are also used in conjunction with experimental data to investigate the electronic properties, geometric optimization, and stability of synthesized spiro compounds, providing deeper insight into their structure and reactivity. emanresearch.org
Table 2: Key Analytical Techniques for Spirocycle Characterization
| Technique | Application | Information Obtained | Reference |
|---|---|---|---|
| Multi-dimensional NMR | Structural Elucidation | Atomic connectivity, 3D structure, stereochemistry | sciensage.info |
| High-Resolution Mass Spectrometry (HRMS) | Compositional Analysis | Precise mass, elemental formula confirmation | emanresearch.org |
| Ion Mobility-Mass Spectrometry | Isomer Separation | Collision Cross Section (CCS), separation of stereoisomers | uni.luuni.lu |
Conclusion
Summary of Current Research Landscape
The current research landscape for Spiro[3.5]nonan-2-amine hydrochloride is primarily centered on its availability as a chemical building block for drug discovery. While extensive academic studies on this specific compound are limited, the broader field of spirocyclic compounds in medicinal chemistry is rapidly expanding. The demonstrated success of closely related spiro[3.5]nonane analogs in targeting the σ1 receptor underscores the potential of this scaffold. The focus of current research is on the synthesis and exploration of novel spirocyclic systems to access new chemical space and develop next-generation therapeutics.
Outlook on the Enduring Academic Significance of this compound
The academic significance of this compound is poised to grow as the demand for novel, three-dimensional chemical scaffolds continues to rise in medicinal chemistry. Its rigid structure and the presence of a modifiable amino group make it an ideal starting point for the synthesis of compound libraries for high-throughput screening. Future research will likely focus on the development of efficient and scalable synthetic routes to this and related spirocyclic amines. Furthermore, as our understanding of the structural requirements for targeting complex biological systems like the σ1 receptor deepens, the utility of well-defined building blocks such as this compound will become increasingly apparent. Its application in the development of novel CNS-active agents and other therapeutics is a promising area for future investigation.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Spiro[3.5]nonan-2-amine hydrochloride to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires multi-step protocols, such as those involving tert-butyl carbamate intermediates and subsequent deprotection with HCl/dioxane. For example, a reaction mixture stirred with 4 N HCl in dioxane (1:30 molar ratio) at room temperature for 1 hour yielded the hydrochloride salt with minimal byproducts . Purification via preparative HPLC (e.g., YMC-Actus Triart C18 column, MeCN/water with 0.1% formic acid) ensures high purity (>98%) by removing unreacted starting materials and impurities .
Q. What analytical techniques are recommended for characterizing this compound and ensuring purity?
- Methodological Answer :
- LCMS : Confirm molecular weight (e.g., m/z 727 [M+H]+ observed in related spiro compounds) .
- HPLC : Use gradient elution (e.g., 0.1% formic acid in MeCN/water) to assess retention time consistency (e.g., 1.27 minutes under SMD-TFA05 conditions) .
- Sensitivity : Ensure methods meet trace impurity detection thresholds (e.g., nitrosamine analysis requires limits of quantification ≤ 0.03 ppm) .
Q. How should researchers handle solubility challenges during in vitro assays?
- Methodological Answer : Pre-dissolve the compound in DMSO (10 mM stock) and dilute in assay buffers (e.g., PBS or cell culture media). If precipitation occurs, use co-solvents like ethanol (≤5% v/v) or cyclodextrin-based solubilizers, as validated in spiro compound studies .
Advanced Research Questions
Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Structural Modifications : Introduce substituents at the spiro carbon or amine group (e.g., fluoromethyl or trifluoromethyl groups) to assess steric/electronic effects .
- Biological Testing : Use in vitro assays (e.g., enzyme inhibition or cell viability) and correlate activity with structural data. For example, modifying the spiro ring in Liproxstatin-1 analogs altered ferroptosis inhibition efficacy (IC50 = 22 nM vs. inactive derivatives) .
- Computational Modeling : Perform docking studies using software like AutoDock to predict binding affinities to target proteins (e.g., GPX4 for ferroptosis inhibition) .
Q. What strategies are effective for resolving discrepancies in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze compound batches using LCMS/HPLC to rule out degradation or impurity interference .
- Assay Standardization : Control variables like cell passage number, serum batch, and incubation time. For example, Liproxstatin-1 activity varied significantly with serum-free vs. serum-containing media .
- Structural Confirmation : Use NMR (1H/13C) to confirm stereochemistry, as spiro compounds often have chiral centers that influence activity .
Q. How can researchers validate the mechanism of action (MOA) of this compound in complex biological systems?
- Methodological Answer :
- Genetic Knockdown : Silence putative targets (e.g., GPX4 for ferroptosis studies) and assess rescue effects. In Gpx4 knockdown mice, Liproxstatin-1 restored renal function, confirming target engagement .
- Isotopic Labeling : Synthesize deuterated or 13C-labeled analogs to track metabolite formation in pharmacokinetic studies .
- In Vivo Models : Test efficacy in disease models (e.g., hepatic ischemia/reperfusion injury) with dose-response curves and histopathological analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
